Aluminum phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15099-32-8 |

|---|---|

Molecular Formula |

AlO3P |

Molecular Weight |

105.953499 |

Synonyms |

Aluminum phosphite |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Crystalline Aluminum Phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methodologies for crystalline aluminum phosphite. It details experimental protocols, presents quantitative data in a comparative format, and includes visual workflows to elucidate the synthesis processes. While the focus is on this compound, methodologies for related metal phosphites are also discussed to provide a broader context in the absence of extensive literature for specific synthesis routes.

Introduction

Crystalline this compound is a material of growing interest due to its potential applications in various fields, including as a flame retardant. Its synthesis requires precise control over reaction conditions to achieve the desired crystalline phase, which offers improved thermal stability and lower water absorption compared to its amorphous counterpart. This guide explores three key synthesis techniques: a general precipitation method, hydrothermal synthesis, and ionothermal synthesis. A conceptual overview of solvothermal synthesis as it applies to related materials is also provided.

Synthesis Methodologies and Experimental Protocols

General Precipitation Method for Crystalline this compound

This method, based on a patented process, describes a straightforward approach to producing crystalline this compound.[1][2][3]

Experimental Protocol:

-

Reactant Preparation:

-

Solution A: Dissolve aluminum hydrogen phosphite ((H₂PO₃)₃Al) in water.

-

Solution B: Prepare an aqueous solution of an aluminum-containing compound, such as aluminum sulfate or aluminum hydroxide. A small amount of strong acid, like phosphoric acid, may be added to this solution.[1]

-

-

Reaction:

-

Heat the reaction vessel containing Solution A to a temperature between 80-110°C.

-

Slowly add Solution B to the heated Solution A with continuous stirring over a period of approximately 2 hours.

-

If necessary, adjust the pH of the mixture to a specific value (e.g., 2.2 or 2.6) using a suitable base or the aluminum-containing compound itself.[1]

-

Maintain the reaction temperature and stirring for an additional hour to ensure complete reaction and precipitation.

-

-

Product Isolation and Washing:

-

Filter the resulting precipitate while it is still hot.

-

Wash the precipitate repeatedly with water until the conductivity of the washing effluent is below 50 µS/cm.

-

-

Drying:

Hydrothermal Synthesis of Crystalline Aluminophosphite

Hydrothermal synthesis is a common method for producing crystalline inorganic materials from aqueous solutions at elevated temperatures and pressures. This protocol is based on the synthesis of a specific crystalline aluminophosphite, Al₂(HPO₃)₃(H₂O)₃·H₂O.[4][5]

Experimental Protocol:

-

Precursor Mixture Preparation:

-

Hydrothermal Reaction:

-

Transfer the precursor mixture to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 160-180°C) for a designated period (e.g., 2-7 days).

-

-

Product Recovery:

-

Cool the autoclave to room temperature.

-

Filter the solid product and wash it thoroughly with deionized water and then with an organic solvent like ethanol.

-

Dry the final product in air at ambient temperature.

-

Ionothermal Synthesis of Metal Phosphites (Representative Protocol)

Experimental Protocol:

-

Ionic Liquid Preparation:

-

Synthesize a protic ionic liquid (PIL) that can serve as the solvent, template, and phosphorus source. An example is a PIL formed from the reaction of an amine with phosphorous acid.[6]

-

-

Ionothermal Reaction:

-

In a Teflon-lined stainless steel autoclave, combine the PIL with a metal salt (e.g., a metal acetate or oxide).

-

Seal the autoclave and heat it to a temperature typically in the range of 160-180°C for several days.

-

-

Product Isolation:

-

After cooling the autoclave to room temperature, the crystalline product can be isolated.

-

The product is then washed with a suitable solvent to remove the ionic liquid and any unreacted precursors, followed by drying.

-

Solvothermal Synthesis of Metal Phosphites (Conceptual Overview)

Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. This technique can lead to different crystalline phases and morphologies due to the different solvent properties. A detailed experimental protocol for the solvothermal synthesis of crystalline this compound is not well-documented. However, a general approach can be conceptualized based on the synthesis of other metal phosphites and phosphides.[8]

Conceptual Protocol:

-

Precursor and Solvent Selection:

-

Choose an appropriate aluminum precursor (e.g., aluminum chloride or an aluminum alkoxide) and a phosphorus source (e.g., phosphorous acid or a trialkyl phosphite).

-

Select a suitable non-aqueous solvent with a boiling point that allows for the desired reaction temperature under pressure. Common solvents include ethanol, ethylene glycol, or various amines.

-

-

Solvothermal Reaction:

-

Combine the precursors and solvent in a Teflon-lined autoclave.

-

Heat the sealed autoclave to a temperature above the boiling point of the solvent (typically 120-220°C) for a period ranging from several hours to days.

-

-

Product Recovery:

-

Cool the autoclave, and then filter, wash, and dry the resulting crystalline product.

-

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of crystalline this compound and related materials based on the described protocols.

Table 1: General Precipitation Method for Crystalline this compound [1]

| Parameter | Value |

| Reactants | |

| Aluminum Hydrogen Phosphite | 270 g (1 mol) |

| Water (for Al(H₂PO₃)₃) | 630 g |

| Aluminum Sulfate | 75 g |

| Water (for Al₂(SO₄)₃) | 175 g |

| Concentrated Phosphoric Acid | 8.1 g (85.1 wt%) |

| Reaction Conditions | |

| Reaction Temperature | 90°C |

| Addition Time | 2 hours |

| Final pH | 2.2 |

| Post-reaction Time | 1 hour |

| Drying Conditions | |

| Initial Drying Temperature | 120°C |

| Final Heating Temperature | Up to 350°C |

| Final Heating Duration | 5-10 hours |

Table 2: Hydrothermal Synthesis of Crystalline Aluminophosphite (Al₂(HPO₃)₃(H₂O)₃·H₂O) [4][5]

| Parameter | Value |

| Reactants | |

| Aluminum Source | Aluminum Hydroxide |

| Phosphorus Source | Phosphorous Acid |

| Structure-Directing Agent | Guanidinium Carbonate |

| Solvent | Water |

| Reaction Conditions | |

| Temperature | 160-180°C |

| Duration | 2-7 days |

| Product Characterization | |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Parameters | a = 7.609 Å, b = 9.900 Å, c = 8.073 Å, β = 111.934° |

Table 3: Ionothermal Synthesis of Metal Phosphites (SCU-9 and SCU-17) - Representative Data [1][6]

| Parameter | Value |

| Reactants | |

| Metal Source | Beryllium Oxide or Aluminum Source |

| Ionic Liquid | Protic Ionic Liquid (e.g., [Hmim][H₂PO₄]) |

| Reaction Conditions | |

| Temperature | 180°C |

| Duration | 10 days |

| Product Yield (based on metal) | |

| SCU-1 (Be) | ~64.4% |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthesis method.

Conclusion

The synthesis of crystalline this compound can be achieved through various methods, with the general precipitation and hydrothermal routes being the most explicitly documented. These methods offer control over the crystalline phase, which is crucial for performance in applications such as flame retardancy. While specific protocols for solvothermal and ionothermal synthesis of crystalline this compound are less prevalent, the principles of these techniques, as demonstrated with related metal phosphites, offer promising avenues for further research and development. The choice of synthesis method will ultimately depend on the desired material properties, scalability, and economic considerations. Further investigation into the solvothermal and ionothermal routes could lead to the discovery of novel crystalline phases of this compound with enhanced properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN113460984B - Crystalline this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. Ionothermal synthesis of crystalline metal phosphites using multifunctional protic ionic liquids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aluminum Phosphite (CAS 15099-32-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

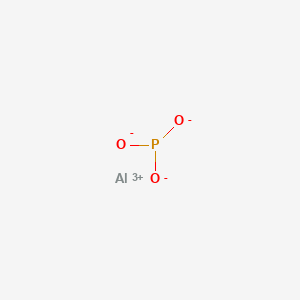

Aluminum phosphite, identified by the CAS number 15099-32-8, is an inorganic compound with the chemical formula AlPO₃.[1][2][3] It is composed of aluminum cations (Al³⁺) and phosphite anions (PO₃³⁻).[4] This white, powdered material is noted for its limited aqueous solubility and stability under various environmental conditions.[4] this compound has garnered significant interest for its utility as a fungicide in agricultural applications and as a flame retardant in polymer formulations.[4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and mechanisms of action.

Physicochemical and Computed Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15099-32-8 | [1][2][3] |

| Molecular Formula | AlO₃P | [1][2][3] |

| Molecular Weight | 105.953 g/mol | [1][2][3] |

| Appearance | White powder | [4] |

| Solubility | Limited aqueous solubility | [4] |

| Melting Point | N/A | [2] |

| Boiling Point | N/A | [2] |

| Density | N/A | [2] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| Exact Mass | 105.9400443 | [3] |

| Monoisotopic Mass | 105.9400443 | [3] |

| Topological Polar Surface Area | 69.2 Ų | [3] |

| Heavy Atom Count | 5 | [3] |

| Complexity | 8 | [3] |

| Covalently-Bonded Unit Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis and Characterization

Experimental Protocol: Hydrothermal Synthesis of Crystalline this compound

Hydrothermal synthesis is a common method for producing crystalline this compound. The following protocol is a representative procedure based on available literature and patent information.[1][5]

Materials:

-

Aluminum source (e.g., aluminum hydroxide, aluminum nitrate)

-

Phosphorous acid (H₃PO₃)

-

Deionized water

-

(Optional) Structure-directing agent (e.g., guanidinium carbonate)[4]

-

(Optional) Strong acid (e.g., HCl)[5]

Procedure:

-

An aqueous solution of the aluminum source is prepared.

-

Phosphorous acid is added to the solution, and the mixture is stirred to ensure homogeneity. The molar ratio of the aluminum source to phosphorous acid should be carefully controlled.

-

If a structure-directing agent is used, it is added to the mixture at this stage. A small amount of strong acid may also be added to control the pH.[5]

-

The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.

-

The autoclave is sealed and heated to a temperature between 80-200°C for a period ranging from several hours to a few days.[5]

-

After the reaction is complete, the autoclave is cooled to room temperature.

-

The solid product is collected by filtration and washed thoroughly with deionized water to remove any unreacted precursors or byproducts.

-

The crystalline this compound is then dried in an oven at a temperature of 100-130°C.[5]

Characterization Workflow

A typical workflow for the characterization of synthesized this compound is outlined below. This involves a combination of spectroscopic and diffraction techniques to determine the structure, composition, and purity of the material.

Mechanisms of Action

Flame Retardant Properties

This compound functions as a flame retardant through a hybrid mechanism, acting in both the condensed and gas phases.[6][7]

-

Condensed Phase Action: Upon heating, this compound can decompose to form aluminum polyphosphate. This acts as a charring agent, creating a protective layer on the surface of the polymer. This char layer serves as a thermal barrier, inhibiting heat transfer to the underlying material and reducing the release of flammable gases.[7]

-

Gas Phase Action: The decomposition of this compound can also release phosphorus-containing radicals into the gas phase. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process in the flame, thereby inhibiting the exothermic reactions.[8]

Fungicidal Properties

The fungicidal activity of phosphites, including this compound, is attributed to a dual mechanism of action that involves direct inhibition of the pathogen and stimulation of the host plant's defense responses.[9]

-

Direct Action: Phosphite ions can be taken up by oomycete pathogens, such as Phytophthora, and interfere with their phosphorus metabolism. This can lead to the inhibition of mycelial growth and spore germination.[9]

-

Indirect Action (Host Defense Induction): Phosphites are recognized as potent elicitors of the plant's innate immune system. Upon application, they can trigger a cascade of defense responses, including the production of phytoalexins (antimicrobial compounds) and pathogenesis-related (PR) proteins, as well as the reinforcement of cell walls. This "priming" of the plant's defenses enhances its resistance to subsequent infections.[9]

Safety and Handling

Detailed safety information for this compound is not extensively documented in readily available sources. As with any chemical, it should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 15099-32-8) is a versatile inorganic compound with important applications in agriculture and material science. Its efficacy as a fungicide and flame retardant stems from its unique chemical properties and multi-faceted mechanisms of action. Further research into its synthesis, structural characterization, and biological interactions will continue to expand its potential applications.

References

- 1. This compound | 15099-32-8 | Benchchem [benchchem.com]

- 2. Cas 15099-32-8,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN113460984B - Crystalline this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Flame retardancy and smoke suppression properties of flexible polyurethane foams containing an aluminum phosphate microcapsule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Decomposition of Aluminum Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum phosphite, with a focus on its behavior under elevated temperatures. The information presented herein is curated from available scientific literature and is intended to be a valuable resource for professionals in research and development.

Introduction

This compound, with the chemical formula Al(H2PO3)3 or Al2(HPO3)3 depending on the structure, is an inorganic compound that has garnered interest in various fields. Understanding its thermal stability and decomposition pathway is crucial for its application in materials science and as a potential precursor in the synthesis of other aluminum-containing compounds. This guide summarizes the key findings on the thermal degradation of this compound, presents quantitative data in a structured format, outlines general experimental protocols, and provides visual representations of the decomposition process.

Thermal Decomposition Profile

The thermal decomposition of this compound is a multi-step process that is significantly influenced by its hydration state. The most detailed data available is for the hydrated form, this compound tetrahydrate (Al2(HPO3)3·4H2O).

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events.

The thermal decomposition of hydrated this compound, Al2(HPO3)3·4H2O, proceeds in distinct stages as identified by TG-DTA. The process involves initial dehydration followed by the decomposition of the anhydrous phosphite.

Table 1: Thermal Decomposition Data for Hydrated this compound (Al2(HPO3)3·4H2O)

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 100 - 250 | 15.5 | Dehydration (loss of 4 water molecules) |

| 250 - 500 | 6.5 | Decomposition of phosphite to pyrophosphate |

| > 500 | - | Formation of stable aluminum phosphate |

Data sourced from studies on hydrated this compound.

Proposed Decomposition Pathway

Based on the analysis of related aluminum-phosphorus compounds, a plausible reaction pathway for the thermal decomposition of hydrated this compound can be proposed. The process begins with the loss of water molecules, followed by the condensation of phosphite ions to form pyrophosphites and subsequently stable aluminum phosphate as the final residue.

Caption: Proposed thermal decomposition pathway of hydrated this compound.

Experimental Protocols

This section outlines the general methodologies employed in the study of the thermal decomposition of this compound.

-

Instrument: A thermogravimetric analyzer capable of operating up to at least 1000°C.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-100 mL/min.

-

Heating Program: The sample is heated from ambient temperature to the final temperature (e.g., 1000°C) at a constant heating rate, commonly 10°C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the corresponding mass losses. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

To identify the gaseous products evolved during decomposition, TGA is often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

-

TGA-MS/FTIR: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

Analysis: As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR, providing real-time information about the chemical nature of the decomposition products.

-

Sample Preparation: The solid residue remaining after the TGA experiment is collected.

-

Analysis: Powder XRD is performed on the residue to identify its crystalline phases. This helps in determining the final solid product of the decomposition.

Caption: General experimental workflow for studying thermal decomposition.

Conclusion

The thermal decomposition of this compound, particularly its hydrated form, is a stepwise process involving dehydration and subsequent decomposition to form stable aluminum phosphate. While the general pathway can be inferred, further research utilizing techniques such as in-situ X-ray diffraction and advanced mass spectrometry would provide a more definitive understanding of the intermediate species and the precise reaction kinetics. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers working with this compound.

Hydrolysis of Aluminum Phosphide to Phosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of aluminum phosphide (AlP) to generate phosphine (PH₃) gas. This process is of significant interest due to its application in fumigation and as a source of phosphine for various chemical syntheses. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this reaction, with a strong emphasis on safety and controlled laboratory procedures.

Core Reaction Mechanism

The hydrolysis of aluminum phosphide is a straightforward chemical reaction where solid aluminum phosphide reacts with water to produce aluminum hydroxide and phosphine gas.[1][2][3] The reaction can be represented by the following balanced chemical equation:

AlP(s) + 3H₂O(l) → Al(OH)₃(aq) + PH₃(g) [1][2][3]

In acidic conditions, the reaction proceeds as follows:

AlP(s) + 3H⁺(aq) → Al³⁺(aq) + PH₃(g) [1][3]

This reaction is the basis for the use of aluminum phosphide as a fumigant for stored grains.[4] The solid AlP pellets react with atmospheric moisture to release phosphine gas, which is a potent insecticide and rodenticide.[1][4] It is crucial to note that phosphine gas is highly toxic and pyrophoric, meaning it can ignite spontaneously in air.[2]

Caption: Reaction pathway for the hydrolysis of aluminum phosphide.

Quantitative Data

The rate of phosphine gas evolution from the hydrolysis of aluminum phosphide is influenced by several factors, including temperature, humidity, and the physical form of the AlP. The following table summarizes available quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Rate | 19.5% to 31.9% | Simple immersion treatment of waste fumigants. | [5] |

| Residual AlP after Immersion | 9.1 to 20.1 wt.% | Following simple immersion treatment. | [5] |

| Residual AlP after Air-Drying | 3.2 to 15.2 wt.% | Following an additional 40 days of natural air-drying after immersion. | [5] |

| Phosphine Residue in Brown Rice | < 0.01 ppm | 72 hours post-fumigation aeration. | [6] |

| Decomposition Time for Complete Hydrolysis | 8 hours | In water for analytical purposes. | [7] |

Experimental Protocols

The following protocols are generalized from literature for the controlled laboratory-scale generation and quantification of phosphine from aluminum phosphide. Extreme caution must be exercised when performing these experiments due to the high toxicity and pyrophoric nature of phosphine gas. All work must be conducted in a well-ventilated fume hood.

Phosphine Generation from Aluminum Phosphide Pellets

This protocol describes a method for generating phosphine gas from commercially available aluminum phosphide tablets for fumigation studies.

Materials:

-

Aluminum phosphide (AlP) tablets (e.g., 3 g tablets)

-

Gas-tight reaction vessel or desiccator

-

Gas syringe

-

Muslin cloth

-

10% Sulfuric acid solution

-

Gas burette with a self-sealing rubber septum

Procedure:

-

Place a known weight of aluminum phosphide tablets (e.g., one 3 g tablet) into a small bag made of muslin cloth.

-

Suspend the muslin cloth bag inside a gas burette containing a 10% sulfuric acid solution. The acid will control the rate of the reaction.

-

The open end of the gas burette should be fitted with a self-sealing rubber septum to allow for the withdrawal of the generated gas.

-

The phosphine gas will evolve and can be collected and quantified.

-

For fumigation experiments, the gas can be withdrawn from the burette using a gas syringe and injected into the fumigation chamber.[8]

Determination of Aluminum Phosphide Content in Fumigants

This protocol outlines a method for determining the concentration of AlP in fumigant samples via hydrolysis and subsequent analysis.

Materials:

-

Fumigant sample containing aluminum phosphide

-

Deionized water

-

Potassium permanganate (KMnO₄)/Sulfuric acid (H₂SO₄) absorption solution

-

Hydroxylamine hydrochloride (NH₂OH·HCl) solution

-

Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)

Procedure:

-

Accurately weigh a portion of the fumigant sample.

-

Place the sample in a reaction flask connected to a gas washing bottle containing the KMnO₄/H₂SO₄ absorption solution.

-

Add deionized water to the reaction flask to initiate hydrolysis. Allow the reaction to proceed for 8 hours to ensure complete decomposition of the AlP.[7]

-

The evolved phosphine gas will be trapped and oxidized to phosphate in the absorption solution.

-

After 8 hours, treat the absorption solution with NH₂OH·HCl to reduce the excess permanganate.

-

The resulting phosphate solution is then analyzed for its phosphorus content using ICP-OES.[7]

-

The concentration of AlP in the original sample can be calculated based on the quantified phosphorus.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the laboratory generation and analysis of phosphine from aluminum phosphide.

Caption: General experimental workflow for phosphine generation.

Safety Considerations

-

Toxicity: Phosphine is an extremely toxic gas with a permissible exposure limit (PEL) of 0.3 ppm over an 8-hour period.[9] Lethal concentrations are in the range of 400-600 ppm.[9]

-

Pyrophoricity: Phosphine can autoignite in the presence of air.[2] The presence of impurities like diphosphane (P₂H₄) in the generated gas can lower the autoignition temperature.

-

Handling: All manipulations involving aluminum phosphide and phosphine must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A calibrated phosphine gas detector should be in use.

-

Disposal: Unreacted aluminum phosphide and reaction residues must be neutralized safely. Treatment with a solution of sodium hypochlorite (bleach) can be effective in oxidizing the phosphide.[2]

This guide provides a foundational understanding of the hydrolysis of aluminum phosphide for the generation of phosphine. Researchers and professionals are strongly encouraged to consult specific safety data sheets (SDS) and relevant literature before undertaking any experimental work.

References

- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]

- 2. Aluminium phosphide - Sciencemadness Wiki [sciencemadness.org]

- 3. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. epe.pwr.edu.pl [epe.pwr.edu.pl]

- 6. davidpublisher.com [davidpublisher.com]

- 7. Determination of aluminium phosphide (AlP) in fumigants by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]

An In-depth Technical Guide to the Solubility of Aluminum Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum phosphite in various solvents. Due to the limited availability of quantitative data in peer-reviewed literature, this guide synthesizes qualitative information and presents detailed, generalized experimental protocols for determining the solubility of sparingly soluble inorganic salts like this compound.

1. Introduction to this compound

This compound, with the chemical formula AlPO₃, is an inorganic salt. It is important to distinguish it from aluminum phosphide (AlP), a fumigant that reacts violently with water to produce toxic phosphine gas.[1][2][3][4][5][6][7][8][9][10][11] In contrast, this compound's interaction with water is primarily characterized by hydrolysis.[12] This document will focus exclusively on this compound.

When exposed to moisture, this compound is expected to undergo hydrolysis, breaking down into its constituent parent acid and hydroxide.[12] The aluminum cation (Al³⁺) reacts with water to form aluminum hydroxide (Al(OH)₃), which is often a gelatinous precipitate.[12] Concurrently, the phosphite anion (PO₃³⁻) reacts with water to form phosphorous acid (H₃PO₃).[12]

2. Solubility of this compound

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative descriptions of its solubility in different solvent classes have been reported.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Solubility | Reference |

| Water | H₂O | Insoluble | [13] |

| Acidic Solutions | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Soluble | [13] |

| Alkaline Solutions | Sodium Hydroxide (NaOH) | Soluble | [13] |

| Organic Solvents | Ethanol, Methanol, Acetone | Data not available | - |

3. Experimental Protocols for Solubility Determination

Given the nature of this compound as a sparingly soluble salt, several established methods can be employed to determine its solubility quantitatively. The following are detailed protocols adapted for this purpose.

3.1. Shake-Flask Method for Aqueous Solubility

This gravimetric method is a standard technique for determining the solubility of sparingly soluble solids in a solvent.

-

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

-

Materials:

-

This compound powder

-

Deionized water

-

Thermostatically controlled shaker bath

-

Sealed flasks (e.g., 250 mL Erlenmeyer flasks with ground glass stoppers)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical balance

-

Oven

-

Desiccator

-

-

Procedure:

-

Add an excess amount of this compound to a series of flasks containing a known volume of deionized water (e.g., 100 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the flasks and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, allow the flasks to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Weigh the container with the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate by placing the container in an oven at an appropriate temperature (e.g., 105 °C) until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of dissolved solid / volume of filtrate) * 100

-

3.2. Conductometric Method for Aqueous Solubility

This method is suitable for sparingly soluble salts that dissociate into ions in solution.

-

Objective: To determine the solubility of this compound in water by measuring the conductivity of its saturated solution.

-

Materials:

-

This compound powder

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Magnetic stirrer and stir bar

-

Beakers

-

Thermometer

-

-

Procedure:

-

Prepare a saturated solution of this compound by adding an excess of the salt to a known volume of deionized water in a beaker.

-

Stir the solution vigorously with a magnetic stirrer for an extended period to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Measure the specific conductance of the clear supernatant. Ensure the temperature is stable and recorded.

-

Measure the specific conductance of the deionized water used to prepare the solution at the same temperature.

-

-

Calculation:

-

The specific conductance of the salt (κ_salt) is calculated by subtracting the specific conductance of water (κ_water) from that of the saturated solution (κ_solution).

-

κ_salt = κ_solution - κ_water

-

-

The molar conductivity at infinite dilution (Λ₀) for this compound would need to be determined from the ionic conductivities of Al³⁺ and PO₃³⁻ ions, which may require literature values or experimental determination.

-

The solubility (S) in mol/L can then be calculated using the formula:

-

S = (1000 * κ_salt) / Λ₀

-

-

3.3. Solubility Determination in Acidic and Alkaline Solutions

This protocol is a modification of the shake-flask method to assess solubility in solutions of varying pH.

-

Objective: To determine the solubility of this compound as a function of pH.

-

Materials:

-

Same as the shake-flask method.

-

Buffer solutions of various pH values or standard solutions of acids (e.g., HCl) and bases (e.g., NaOH).

-

pH meter.

-

-

Procedure:

-

Prepare a series of flasks, each containing a solution of a specific pH.

-

Follow the steps outlined in the shake-flask method (Section 3.1) for each pH value.

-

After filtration, the concentration of aluminum or phosphite in the filtrate can be determined by a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for aluminum or ion chromatography for phosphite.

-

-

Data Presentation: The results should be presented as a plot of solubility versus pH.

4. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a sparingly soluble salt using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 4. Solved: what happens when aluminium phosphide comes in contact with water [Chemistry] [gauthmath.com]

- 5. Aluminium phosphide - Sciencemadness Wiki [sciencemadness.org]

- 6. ALUMINUM PHOSPHIDE PESTICIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 8. youtube.com [youtube.com]

- 9. Aluminum Phosphide | AlP | CID 16126812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ALUMINUM PHOSPHIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. EXTOXNET PIP - ALUMINUM PHOSPHIDE [extoxnet.orst.edu]

- 12. This compound | 15099-32-8 | Benchchem [benchchem.com]

- 13. m.chemicalbook.com [m.chemicalbook.com]

In-Depth Technical Guide to the Crystal Structure of Aluminum Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of hydrated aluminum phosphite, a compound of interest in materials science. The following sections detail its crystallographic parameters, the experimental protocols for its synthesis and structural determination, and a logical workflow for its characterization.

Introduction

Aluminum phosphites are inorganic compounds that have garnered attention for their diverse structural chemistry. This guide focuses on the hydrated form, Al₂(PO₃H)₃·4H₂O, and a microporous aluminophosphite, [Al₂(HPO₃)₃(H₂O)₃]·H₂O, also known as Al-7. Understanding the precise three-dimensional arrangement of atoms in these crystals is fundamental to elucidating their physical and chemical properties. The primary method for this structural determination is X-ray diffraction.

Crystallographic Data

The crystal structures of two hydrated this compound compounds have been determined through X-ray diffraction analysis. Both compounds crystallize in the monoclinic system with the space group P2₁. The key crystallographic data are summarized in the tables below for clear comparison.

This compound Tetrahydrate (Al₂(PO₃H)₃·4H₂O)

This compound's structure was determined from X-ray powder diffraction data using synchrotron radiation.[1]

Table 1: Crystallographic Data for Al₂(PO₃H)₃·4H₂O [1]

| Parameter | Value |

| Chemical Formula | Al₂(PO₃H)₃·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.0941(1) |

| b (Å) | 9.9137(1) |

| c (Å) | 7.6254(1) |

| β (°) | 111.95 |

| Volume (ų) | 568.5 |

| Z | 2 |

In this structure, there are two independent aluminum atoms, both of which are six-coordinated.[1] One aluminum atom is coordinated by two water molecules and four phosphite oxygen atoms.[1] The other is surrounded by one water molecule and five phosphite oxygen atoms.[1] All phosphite oxygen atoms are involved in bridging the aluminum atoms.[1]

Microporous Aluminophosphite (Al-7)

The structure of Al-7, with the chemical formula [Al₂(HPO₃)₃(H₂O)₃]·H₂O, was solved by single-crystal X-ray diffraction.[1]

Table 2: Crystallographic Data for Al-7 [1]

| Parameter | Value |

| Chemical Formula | [Al₂(HPO₃)₃(H₂O)₃]·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ (No. 4) |

| a (nm) | 0.7609(4) |

| b (nm) | 0.9900(5) |

| c (nm) | 0.8073(4) |

| β (°) | 111.934(7) |

| Volume (nm³) | 0.5641(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 2.154 |

The framework of Al-7 is formed by a strict alternation of AlO₆ octahedra and HPO₃ pseudo pyramids.[1]

Experimental Protocols

The determination of the crystal structure of aluminum phosphites involves two key experimental stages: synthesis of high-quality crystals and their analysis by X-ray diffraction.

Synthesis of this compound Crystals

A common method for the synthesis of crystalline aluminum phosphites is hydrothermal synthesis.[1]

Protocol for Hydrothermal Synthesis of Al-7: [1]

-

Reactants: Aluminum source, phosphorous acid, and a structure-directing agent (e.g., guanidinium carbonate).

-

Procedure:

-

The reactants are mixed in a solvent, typically water, in a sealed reaction vessel (autoclave) with a Teflon liner.

-

The autoclave is heated to a specific temperature (e.g., 473 K) for a defined period to allow for crystal growth under elevated pressure.

-

After the reaction time, the autoclave is cooled to room temperature.

-

The resulting single crystals are recovered by filtration, washed with deionized water, and dried.

-

X-ray Diffraction Analysis

Protocol for Single-Crystal X-ray Diffraction of Al-7: [1]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Data is collected over a range of crystal orientations.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.

-

The structural model is then refined using a least-squares method (e.g., Rietveld refinement for powder data) to achieve the best fit between the calculated and observed diffraction patterns.

-

Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a new material like this compound follows a logical and systematic workflow, from initial synthesis to the final validation of the crystal structure.

References

An In-depth Technical Guide to the Theoretical Studies of Aluminum Phosphite Bonding

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the theoretical and experimental understanding of chemical bonding in aluminum phosphite. Given the limited direct theoretical literature on anhydrous this compound (AlPO₃), this guide synthesizes data from closely related and extensively studied compounds—hydrated aluminum phosphites, aluminum phosphate (AlPO₄), and aluminum phosphide (AlP)—to construct a comprehensive model of its bonding characteristics.

Introduction to Bonding in this compound

This compound is an inorganic compound with the chemical formula AlPO₃. Understanding the nature of the chemical bonds within this compound is crucial for predicting its stability, reactivity, and potential applications. The bonding is characterized by a combination of ionic and covalent interactions, primarily between aluminum, phosphorus, and oxygen atoms.

Theoretical studies, predominantly employing quantum chemical methods like Density Functional Theory (DFT), are essential for elucidating the electronic structure and bonding at a molecular level. However, dedicated DFT studies on pure, anhydrous this compound are not widely available in current literature.[1] Therefore, this guide leverages computational and experimental data from analogous compounds to infer the bonding properties of AlPO₃.

Theoretical Framework and Computational Methodologies

The bonding in aluminum-oxygen-phosphorus systems is typically a mix of ionic and polar covalent character. The electronegativity difference between Aluminum (1.61), Phosphorus (2.19), and Oxygen (3.44) suggests that the Al-O bond will have a high degree of ionic character, while the P-O bond will be strongly polar covalent.

Key Computational Protocols

Theoretical investigations of these materials predominantly rely on the following methodologies:

-

Density Functional Theory (DFT): A robust quantum mechanical method for calculating the electronic structure of many-body systems.[2][3][4] It is used to optimize molecular geometries and predict properties like bond energies and vibrational frequencies. For periodic systems like crystals, calculations often employ the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation.[5]

-

Dispersion-Corrected DFT (DFT-D): An enhancement to DFT that accounts for weak van der Waals interactions, which are crucial for accurately modeling crystal structures, especially those containing organic templates or water molecules.[1][6]

-

Hartree-Fock (HF) Method: An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. It provides a foundational understanding of the electronic structure.[7][8][9][10]

These computational results are rigorously validated against experimental data from techniques such as:

-

X-ray Diffraction (XRD): The primary technique for determining the crystal structure of materials, providing precise measurements of bond lengths and angles.[11][12]

-

Vibrational Spectroscopy (IR and Raman): These techniques probe the vibrational modes of chemical bonds. The resulting spectra feature characteristic peaks that correspond to specific bond stretches and bends, serving as fingerprints for the chemical structure.[5][13][14]

Figure 1: A generalized workflow for a typical DFT or HF computational study.

Bonding Analysis via Related Compounds

To build a robust model of bonding in AlPO₃, we will analyze structural and spectroscopic data from its closest chemical relatives.

Hydrated Aluminum Phosphites

Experimental studies on hydrated aluminum phosphites provide the most direct insight into the Al-O and P-O bonding environments within a phosphite framework. The crystal structure of Al₂(HPO₃)₃·4H₂O has been determined using X-ray powder diffraction.[11] In this structure, there are two distinct aluminum atoms, both of which are six-coordinated by oxygen atoms from both phosphite groups and water molecules, forming AlO₆ octahedra.[11] This octahedral coordination is a common feature in aluminum-oxygen chemistry.

| Bond Type | Compound Form | Average Bond Length (Å) | Bond Angle Range (°) | Data Source |

| Al-O | Al₂(HPO₃)₃·4H₂O | 1.886 | O-Al-O: 86.6 - 94.6 | X-ray Diffraction[11] |

| P-O | Al₂(HPO₃)₃·4H₂O | 1.516 | O-P-O: 101.4 - 114.7 | X-ray Diffraction[11] |

Table 1: Experimental bond parameters in hydrated this compound.

Aluminum Phosphate (AlPO₄)

Aluminum phosphate (AlPO₄) is isoelectronic and isostructural with silicon dioxide (SiO₂).[15] The most common crystalline form, berlinite, consists of a framework of alternating, corner-sharing AlO₄ and PO₄ tetrahedra.[15] The bonding within this structure is a classic example of a mixed ionic-covalent network. While the overall compound is considered ionic due to the interaction between the Al³⁺ metal and the (PO₄)³⁻ polyatomic ion, the P-O bonds within the phosphate anion are highly covalent.[16]

Theoretical studies on various polymorphs of aluminum metaphosphate, Al(PO₃)₃, provide detailed bond length information.[14] In these structures, a distinction is made between bridging oxygen atoms (P-OB-P) and non-bridging oxygen atoms that link to aluminum (P-ONB-Al).

| Bond Type | Compound Form | Bond Length Range (Å) | Data Source |

| P-ONB | A-Al(PO₃)₃ | 1.471 - 1.479 | DFT Calculation[14] |

| P-OB | A-Al(PO₃)₃ | 1.583 - 1.595 | DFT Calculation[14] |

| P-ONB | B-Al(PO₃)₃ | 1.480 - 1.488 | DFT Calculation[14] |

| P-OB | B-Al(PO₃)₃ | 1.570 - 1.600 | DFT Calculation[14] |

Table 2: Calculated P-O bond lengths in aluminum metaphosphate polymorphs.

Vibrational spectroscopy, combined with ab initio calculations, has been used to assign specific vibrational modes in aluminum phosphates.[13][14]

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound |

| P-O Bond Vibrations | 1121 - 1341 | A-Al(PO₃)₃[13] |

| P-O-P Bridge Vibrations | 654 - 801 | A-Al(PO₃)₃[13] |

Table 3: Characteristic vibrational frequencies in aluminum phosphates.

Aluminum Phosphide (AlP)

Aluminum phosphide (AlP) provides insight into the direct Al-P bond, which is a key covalent interaction. AlP has a zincblende crystal structure where each aluminum atom is tetrahedrally bonded to four phosphorus atoms, and vice versa.[17] The bonding is considered to have mixed ionic and covalent character, with a significant covalent contribution.[18] DFT studies have been extensively used to investigate the structure of AlP clusters, monolayers, and nanocrystals.[2][19]

| Parameter | Value (Å) | Data Source |

| Al-P Bond Length (Bulk) | 2.37 | X-ray Diffraction[17] |

| Al-P Bond Length (Monolayer) | 2.29 - 2.32 | DFT Calculation[19] |

Table 4: Experimental and calculated Al-P bond lengths.

Theoretical studies have also identified the primary vibrational modes for AlP.

| Vibrational Mode | Frequency Range (cm⁻¹) | Data Source |

| Al-P Vibrations | 0 - 231 | DFT Calculation[5] |

Table 5: Calculated vibrational frequencies for Al-P bonds in diamondoid structures.

Visualizing Bonding and Structure

Graphviz diagrams are used to illustrate the fundamental bonding concepts and coordination environments relevant to this compound.

Figure 2: Conceptual ionic interaction between an Al³⁺ cation and a PO₃³⁻ anion.

Figure 3: Typical coordination environments found in hydrated aluminum phosphites.

Conclusion

While direct theoretical examinations of anhydrous this compound (AlPO₃) are limited, a comprehensive understanding of its bonding can be constructed by analyzing data from closely related compounds.

-

Al-O Bonding: The interaction between aluminum and oxygen is expected to be predominantly ionic. Crystallographic data from hydrated aluminum phosphites show aluminum in a stable six-coordinate octahedral environment with Al-O bond lengths averaging 1.886 Å.[11]

-

P-O Bonding: The bonds within the phosphite (PO₃³⁻) anion are polar covalent. Based on data from hydrated phosphites and various aluminum phosphates, P-O bond lengths are expected to be in the range of 1.47 Å to 1.60 Å, depending on the coordination environment.[11][14]

-

Overall Structure: The solid-state structure of AlPO₃ would consist of an ionic lattice of Al³⁺ cations and PO₃³⁻ anions. The trigonal pyramidal phosphite ions would be arranged to coordinate the aluminum cations through the oxygen atoms.

Future computational studies, particularly using dispersion-corrected DFT, are needed to create a definitive theoretical model for anhydrous this compound, which would allow for precise calculation of its electronic and vibrational properties.

References

- 1. Calculating NMR parameters in aluminophosphates: evaluation of dispersion correction schemes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 6. Calculating NMR parameters in aluminophosphates: evaluation of dispersion correction schemes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 8. [2503.08430] Fully numerical Hartree-Fock calculations for atoms and small molecules with quantics tensor trains [arxiv.org]

- 9. Cavity Born–Oppenheimer Hartree–Fock Ansatz: Light–Matter Properties of Strongly Coupled Molecular Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scipost.org [scipost.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 15099-32-8 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Vibrational characteristics of aluminum–phosphate compounds by an experimental and theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aluminium phosphate - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. brainly.com [brainly.com]

- 19. Two-dimensional aluminum phosphide semiconductor with tunable direct band gap for nanoelectric applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04424E [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum phosphite, with the chemical formula AlPO₃, is an inorganic compound that has garnered interest for its potential applications as a fungicide, flame retardant, and corrosion inhibitor.[] Despite its relevance in materials science, a comprehensive understanding of its physical and chemical properties is often obscured by confusion with the more widely known aluminum phosphide (AlP). This guide aims to provide a detailed and accurate overview of the core properties of this compound, drawing from available scientific literature to distinguish it from related compounds and to present its characteristics in a clear and structured manner for the scientific community.

Chemical Identity and Structure

This compound is the aluminum salt of phosphorous acid. It is crucial to differentiate it from aluminum phosphide (AlP), a binary compound of aluminum and phosphorus, and aluminum phosphate (AlPO₄), the aluminum salt of phosphoric acid. The phosphite anion in AlPO₃ is [PO₃]³⁻.

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [] |

| CAS Number | 15099-32-8 | [] |

| Molecular Formula | AlO₃P | [] |

| Molecular Weight | 105.953 g/mol | [] |

The crystal structure of a hydrated form of this compound, specifically Al₂(PO₃H)₃·4H₂O, has been determined through X-ray powder diffraction.[2] This compound crystallizes in the monoclinic space group P2₁.[2] In this structure, the aluminum atoms are six-coordinated, with one aluminum atom being coordinated by two water molecules and four phosphite oxygens, and the other by one water molecule and five phosphite oxygens.[2] All the phosphite oxygens are involved in bridging the aluminum atoms.[2]

Physical Properties

Quantitative data on the physical properties of anhydrous this compound (AlPO₃) are not extensively documented in publicly available literature. Much of the available data is for aluminum phosphide (AlP), which has distinctly different properties. For instance, aluminum phosphide has a very high melting point, exceeding 2000 °C, which is not expected for this compound.[3][4][5]

Information on the hydrated form, Al₂(PO₃H)₃·4H₂O, is more specific. It is a white powder.[2] Other physical properties such as melting point, boiling point, and density for both anhydrous and hydrated this compound are not well-established.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White powdered material | [6] |

| Solubility | Limited aqueous solubility | [6] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Density | Not available | [7] |

Chemical Properties and Reactivity

Hydrolysis

When exposed to moisture, this compound is expected to hydrolyze, breaking down into aluminum hydroxide and phosphorous acid.[8] The reaction can be represented as follows:

AlPO₃ + 3H₂O → Al(OH)₃ + H₃PO₃

This reaction is significant, and controlling the water content is crucial during the synthesis of this compound to prevent premature hydrolysis.[8]

Reactivity with Acids and Bases

Detailed studies on the reactivity of this compound with acids and bases are not widely available. However, based on general chemical principles, it is expected to react with strong acids and bases.

Thermal Decomposition

Information regarding the thermal decomposition of this compound is limited. A patent for a crystalline form of this compound suggests that it has a higher thermal decomposition temperature compared to its amorphous form.[9] Thermogravimetric analysis (TGA) would be the standard method to determine its thermal stability and decomposition products.[8]

Experimental Protocols

Synthesis of Hydrated this compound (Al₂(PO₃H)₃·4H₂O)

A documented method for the synthesis of hydrated this compound involves a hydrothermal reaction.[2]

Protocol:

-

A mixture of aluminum hydroxide (Al(OH)₃) and phosphorous acid (H₃PO₃) in a 2:3 molar ratio is prepared.

-

The mixture is placed in a Teflon-lined stainless steel autoclave with a small amount of water.

-

The autoclave is heated to 170 °C for a period of 2 to 7 days.

-

After the reaction, the autoclave is cooled to room temperature.

-

The resulting white powder product is filtered, washed with water, and air-dried.

Characterization Techniques

-

X-ray Powder Diffraction (XRPD): This technique is essential for determining the crystal structure and phase purity of this compound. The diffraction data for the hydrated form was collected using synchrotron radiation.[2]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state MAS NMR can provide information about the local environments of the aluminum and phosphorus atoms.

Distinction from Aluminum Phosphide

It is imperative to distinguish this compound (AlPO₃) from aluminum phosphide (AlP).

Table 3: Comparison of this compound and Aluminum Phosphide

| Property | This compound (AlPO₃) | Aluminum Phosphide (AlP) |

| Formula | AlO₃P | AlP |

| CAS Number | 15099-32-8 | 20859-73-8 |

| Appearance | White powder | Dark gray or yellow crystalline solid[10][11] |

| Reactivity with Water | Hydrolyzes to aluminum hydroxide and phosphorous acid.[8] | Reacts violently to produce highly toxic and flammable phosphine gas (PH₃).[10][11][12] |

| Primary Use | Fungicide, flame retardant.[] | Fumigant pesticide, rodenticide.[10] |

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound, with a clear distinction from aluminum phosphide. While foundational data on its chemical identity and the structure of its hydrated form are available, there remains a significant gap in the literature regarding the quantitative physical properties and detailed reactivity of the anhydrous compound. Further research is necessary to fully characterize this material and enable its broader application in science and industry. The experimental protocols and characterization methods outlined here serve as a basis for such future investigations.

References

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. WebElements Periodic Table » Aluminium » aluminium phosphide [webelements.com]

- 5. chembk.com [chembk.com]

- 6. Rationalization of the X-ray photoelectron spectroscopy of aluminium phosphates synthesized from different precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cas 15099-32-8,this compound | lookchem [lookchem.com]

- 8. This compound | 15099-32-8 | Benchchem [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Aluminium phosphide - Wikipedia [en.wikipedia.org]

- 11. Aluminum Phosphide | AlP | CID 16126812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Unraveling the Al-O-P Linkage: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of chemical linkages is paramount to innovation. Among these, the aluminum-oxygen-phosphorus (Al-O-P) bond, a cornerstone of phosphite and aluminophosphate chemistry, offers a versatile platform for advancements in materials science and medicine. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of compounds containing the Al-O-P linkage, with a particular focus on their relevance to drug development.

The Al-O-P Linkage: A Structural Overview

The Al-O-P linkage is a covalent bond that forms the backbone of a diverse range of inorganic and organometallic compounds, most notably aluminum phosphites and aluminophosphates. In these structures, aluminum atoms are typically coordinated to oxygen atoms, which in turn are bonded to phosphorus atoms. The phosphorus in phosphites is in the +3 oxidation state, distinguishing them from phosphates where phosphorus is in the +5 state. Aluminum can exhibit various coordination numbers, commonly four, five, or six, leading to a rich variety of three-dimensional structures, from dense frameworks to microporous materials.

The geometry of the Al-O-P linkage, specifically the bond lengths and angles, is crucial in determining the overall structure and properties of the resulting compound. These parameters can be precisely determined using single-crystal X-ray diffraction.

Quantitative Data on Al-O-P Linkages

To facilitate comparison, the following table summarizes key structural parameters for a representative hydrated aluminum phosphite, [Al₂(HPO₃)₃(H₂O)₃]·H₂O.

| Parameter | Average Value | Range |

| Al-O Bond Length (Å) | 1.88 | 1.85 - 1.92 |

| P-O Bond Length (Å) | 1.51 | 1.50 - 1.53 |

| Al-O-P Bond Angle (°) | 135.8 | 130.5 - 142.1 |

| O-Al-O Bond Angle (°) | 90.1 | 86.4 - 93.6 |

| O-P-O Bond Angle (°) | 110.2 | 107.8 - 112.5 |

Synthesis of Compounds with Al-O-P Linkages

The synthesis of aluminum phosphites and related compounds is typically achieved through hydrothermal or solvothermal methods. These techniques involve the reaction of an aluminum source and a phosphorus source in a sealed vessel under controlled temperature and pressure. The choice of reactants, solvents, and reaction conditions allows for the targeted synthesis of materials with specific structures and porosities.

Experimental Protocol: Hydrothermal Synthesis of a Microporous Aluminophosphite

This protocol describes the synthesis of a microporous aluminophosphite, designated Al-7, with the formula [Al₂(HPO₃)₃(H₂O)₃]·H₂O, using a structure-directing agent.

Materials:

-

Aluminum isopropoxide

-

Phosphorous acid (H₃PO₃)

-

Guanidinium carbonate (structure-directing agent)

-

Deionized water

Procedure:

-

In a typical synthesis, dissolve phosphorous acid in deionized water.

-

Slowly add aluminum isopropoxide to the phosphorous acid solution while stirring continuously to form a homogeneous gel.

-

Add guanidinium carbonate to the gel and stir until it is fully dissolved.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 180°C for 72 hours.

-

After cooling the autoclave to room temperature, filter the solid product and wash it thoroughly with deionized water.

-

Dry the final product in an oven at 100°C overnight.

Hydrothermal Synthesis Workflow

Characterization of the Al-O-P Linkage

A combination of analytical techniques is employed to characterize the structure and properties of compounds containing the Al-O-P linkage.

Solid-State ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P NMR is a powerful tool for probing the local environment of phosphorus atoms. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment, including the nature of the atoms bonded to it and the geometry of the bonds. For aluminophosphates, it has been demonstrated that the ³¹P chemical shifts are strongly correlated with the average P-O-Al bond angles.

Typical ³¹P NMR Chemical Shifts for Aluminophosphates:

| Framework Type | Number of P Sites | ³¹P Chemical Shift Range (ppm) |

| AFI | 1 | -29.0 to -30.0 |

| AEL | 3 | -25.0 to -35.0 |

| ATV | 4 | -20.0 to -32.0 |

| CHA | 1 | -29.5 |

Experimental Protocol: Solid-State ³¹P NMR Spectroscopy

Instrumentation:

-

Solid-state NMR spectrometer

-

Magic-angle spinning (MAS) probe

Procedure:

-

Pack the powdered sample into a zirconia rotor.

-

Insert the rotor into the MAS probe.

-

Tune the probe to the ³¹P resonance frequency.

-

Acquire the ³¹P NMR spectrum using a single-pulse excitation sequence with high-power proton decoupling.

-

Set the magic-angle spinning speed to a sufficiently high value (e.g., 10-15 kHz) to average out anisotropic interactions and obtain high-resolution spectra.

-

Reference the chemical shifts externally to an 85% H₃PO₄ standard.

Solid-State ³¹P NMR Workflow

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of materials. Single-crystal XRD provides the most detailed information, including precise atomic positions, bond lengths, and bond angles. Powder XRD is used for phase identification and to obtain structural information for materials that cannot be synthesized as single crystals.

Experimental Protocol: Powder X-ray Diffraction

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind the sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a specified 2θ range (e.g., 5-70°) with a defined step size and counting time.

-

Analyze the resulting diffraction pattern to identify the crystalline phases present by comparing the peak positions and intensities to a database of known structures.

-

For structural refinement, use Rietveld refinement methods to fit a calculated diffraction pattern to the experimental data.

Relevance to Drug Development

While aluminum phosphites are not directly used in pharmaceutical applications, the closely related aluminum phosphates are widely employed as adjuvants in vaccines.[1] Adjuvants are substances that enhance the immune response to an antigen. The Al-O-P linkage is a key structural feature of aluminum phosphate adjuvants.

The proposed mechanism of action for aluminum-containing adjuvants involves several stages:

-

Depot Effect: The adjuvant forms a depot at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.[2]

-

Immune Cell Recruitment: The adjuvant attracts immune cells, such as macrophages and dendritic cells, to the injection site.

-

Antigen Uptake: The particulate nature of the adjuvant enhances the uptake of the antigen by antigen-presenting cells (APCs).[3]

-

NLRP3 Inflammasome Activation: Aluminum adjuvants can activate the NLRP3 inflammasome, a multiprotein complex in APCs that triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which further stimulates the immune response.[4][]

Mechanism of Aluminum Adjuvants

Furthermore, aluminum phosphate nanoparticles are being investigated as potential drug delivery vehicles and for use in cancer vaccines.[6] Their high surface area and porous nature allow for the loading of therapeutic agents, while their biocompatibility makes them suitable for in vivo applications.

Conclusion

The Al-O-P linkage is a fundamental component of a versatile class of materials with significant applications in both materials science and medicine. A thorough understanding of the synthesis and characterization of compounds containing this linkage is essential for the rational design of new materials with tailored properties. For drug development professionals, the established use of aluminum phosphates as vaccine adjuvants and the emerging potential of aluminophosphate nanoparticles in drug delivery highlight the importance of continued research into the chemistry and biological interactions of the Al-O-P linkage.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor cell membrane enveloped aluminum phosphate nanoparticles for enhanced cancer vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

"aluminum phosphite vs aluminum hypophosphite structure"

An In-depth Technical Guide on the Core Structural Differences Between Aluminum Phosphite and Aluminum Hypophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and aluminum hypophosphite are inorganic compounds with distinct structural and chemical properties stemming from the different oxidation states of their phosphorus-containing anions. This technical guide provides a comprehensive comparison of their core structures, supported by quantitative data, experimental methodologies for their synthesis and characterization, and detailed visualizations of their molecular and logical frameworks. The primary distinction lies in the phosphite anion (HPO₃²⁻), which contains phosphorus in the +3 oxidation state, versus the hypophosphite anion (H₂PO₂⁻), where phosphorus exists in the +1 oxidation state. This fundamental difference in the phosphorus oxoanion dictates the overall structure, bonding, and reactivity of the respective aluminum salts.

Core Structural and Chemical Properties

The essential difference between this compound and aluminum hypophosphite originates from the structure of their respective phosphorus-containing anions.

-

This compound: Composed of aluminum cations (Al³⁺) and phosphite anions (HPO₃²⁻). In the phosphite anion, the phosphorus atom is bonded to three oxygen atoms and one hydrogen atom. One of the oxygen atoms is double-bonded to the phosphorus, and the other two carry negative charges. It is important to note that the hydrogen atom is directly bonded to the phosphorus atom, rendering it non-acidic. The phosphorus in the phosphite ion is in the +3 oxidation state. A common form is the hydrated this compound, Al₂(HPO₃)₃·4H₂O[1].

-

Aluminum Hypophosphite: Consists of aluminum cations (Al³⁺) and hypophosphite anions (H₂PO₂⁻)[2]. In the hypophosphite anion, the phosphorus atom is bonded to two oxygen atoms and two hydrogen atoms. The two hydrogen atoms are directly bonded to the phosphorus atom, and the two oxygen atoms are single-bonded, with one carrying a negative charge. The phosphorus atom in the hypophosphite ion is in the +1 oxidation state. The chemical formula is Al(H₂PO₂)₃[2][3].

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative and qualitative differences between this compound and aluminum hypophosphite.

| Property | This compound | Aluminum Hypophosphite |

| Chemical Formula | Al₂(HPO₃)₃·4H₂O (hydrated)[1]; AlO₃P (anhydrous)[4] | Al(H₂PO₂)₃[2][3] |

| Molecular Weight | 417.9 g/mol (hydrated) | 221.96 g/mol |

| CAS Number | 15099-32-8[4] | 7784-22-7[2] |

| Phosphorus Oxidation State | +3 | +1 |

| Anion Structure | Phosphite (HPO₃²⁻) | Hypophosphite (H₂PO₂⁻) |

| Crystal System (Hydrated Form) | Monoclinic[1] | Crystalline solid[2] |

| Lattice Parameters (Al₂(HPO₃)₃·4H₂O) | a = 8.0941(1) Å, b = 9.9137(1) Å, c = 7.6254(1) Å, β = 111.95°[1] | Not available in the provided search results. |

| Solubility in Water | Slightly soluble | Insoluble (0.1g/100ml)[2] |

| Decomposition Temperature | Decomposes upon heating | ~300 °C |

| Primary Applications | Fungicide, flame retardant[4] | Flame retardant, reducing agent[2] |

Visualization of Chemical Structures and Relationships

The following diagrams, generated using the DOT language, illustrate the structures of the anions and a logical relationship between phosphorus oxoanions.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Crystalline Aluminum Phosphite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the hydrothermal synthesis of crystalline aluminum phosphite. This method allows for the formation of crystalline structures with potential applications in various fields, including as flame retardants and potentially as porous carriers for drug delivery systems.

I. Introduction

Hydrothermal synthesis is a versatile and widely used method for producing crystalline inorganic materials from aqueous solutions under controlled temperature and pressure. In the context of this compound, this technique facilitates the reaction of aluminum and phosphorus precursors to form well-defined crystalline structures. Compared to amorphous this compound, crystalline forms exhibit higher thermal decomposition temperatures, lower water absorption, and reduced acidity, making them attractive for industrial applications.[1][2][3] The synthesis typically involves the reaction of an aluminum source, such as aluminum hydroxide or an aluminum salt, with a phosphorus source, like phosphorous acid or aluminum hydrogen phosphite, in a sealed reactor.[1][3] The properties of the resulting crystalline this compound can be tailored by controlling synthesis parameters such as temperature, reaction time, and the specific precursors used.

II. Quantitative Data Summary

| Parameter | Protocol 1 | Protocol 2 |

| Aluminum Precursor | Aluminum Sulfate | Aluminum Hydroxide |

| Phosphorus Precursor | Aluminum Hydrogen Phosphite & Phosphoric Acid | Aluminum Hydrogen Phosphite |

| Molar/Mass Ratios | 270g (1 mol) Aluminum Hydrogen Phosphite, 75g Aluminum Sulfate, 8.1g Phosphoric Acid | 270g (1 mol) Aluminum Hydrogen Phosphite, 78g Aluminum Hydroxide |

| Solvent | Water (630g + 175g) | Water (630g + 200g) |

| Reaction Temperature | 90°C | 90°C |

| Reaction Time | 1 hour (after 2-hour dropwise addition) | 1 hour (after 2-hour dropwise addition) |

| Final pH | Not specified | 2.6 |

| Drying Temperature | 120°C (initial), up to 350°C (final) | Not explicitly stated, but implies a similar multi-step drying process |

| Drying Time | 60 min (initial), 5-10 hours (final heating) | Not explicitly stated |

III. Experimental Protocols

The following are detailed experimental protocols for the hydrothermal synthesis of crystalline this compound.

Protocol 1: Synthesis using Aluminum Sulfate

This protocol utilizes aluminum sulfate as the aluminum precursor in conjunction with aluminum hydrogen phosphite.

Materials:

-

Aluminum Hydrogen Phosphite ((H₂PO₃)₃Al)

-

Aluminum Sulfate (Al₂(SO₄)₃)

-

Concentrated Phosphoric Acid (H₃PO₄, 85.1 wt%)

-

Deionized Water

-

2 L Reaction Still with Stirrer and Dropping Funnel

-

500 mL Beaker

-

Heating Mantle

-

Filtration Apparatus

-

Drying Oven

Procedure:

-

Preparation of Aluminum Hydrogen Phosphite Solution: Add 270 g (1 mol) of aluminum hydrogen phosphite and 630 g of deionized water to a 2 L reaction still. Stir the mixture until the aluminum hydrogen phosphite is fully dissolved.

-

Preparation of Aluminum Sulfate Solution: In a 500 mL beaker, dissolve 75 g of aluminum sulfate in 175 g of deionized water. To this solution, add 8.1 g of concentrated phosphoric acid (85.1 wt%) and stir until the mixture is homogeneous. Transfer the resulting solution to a dropping funnel.

-

Hydrothermal Reaction: Heat the aluminum hydrogen phosphite solution in the reaction still to 90°C. Once the temperature is stable, begin the dropwise addition of the aluminum sulfate solution from the dropping funnel. The addition should be completed over a period of 2 hours.

-

Aging: After the addition is complete, maintain the reaction mixture at 90°C with continuous stirring for an additional 1 hour to allow for crystal growth.

-

Filtration and Washing: Filter the hot reaction mixture to collect the precipitate. Wash the precipitate repeatedly with deionized water until the conductivity of the washing effluent is less than 50 µS/cm.

-

Drying:

-

Transfer the washed precipitate to a drying oven and heat to 120°C for 60 minutes to remove the bulk of the water.

-

For final drying and crystallization, slowly and stepwise increase the temperature of the solid material from room temperature to a maximum of 350°C over a period of 5-10 hours. The rate of temperature increase should not exceed 5°C/min.[1]

-

-

Final Product: The resulting product is crystalline this compound.

Protocol 2: Synthesis using Aluminum Hydroxide